

# Application Notes and Protocols: BMS-310705

## Caco-2 Cell Permeability Assay

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: BMS 310705

Cat. No.: B15567596

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The Caco-2 cell permeability assay is a robust in vitro model widely utilized in the pharmaceutical industry to predict the intestinal absorption of drug candidates. This assay employs the human colorectal adenocarcinoma cell line, Caco-2, which, when cultured on semi-permeable membranes, differentiates into a monolayer of polarized enterocytes that mimic the epithelial barrier of the small intestine. These cells form tight junctions and express various transporters and enzymes, making them a valuable tool for assessing both passive diffusion and active transport mechanisms, including the identification of substrates for efflux transporters like P-glycoprotein (P-gp).

BMS-310705, a semi-synthetic analog of epothilone B, is a microtubule-stabilizing agent that has been investigated for its anti-tumor activity. As with any orally administered drug candidate, understanding its intestinal permeability is crucial for predicting its oral bioavailability. Studies have suggested that BMS-310705 may be a substrate for P-glycoprotein, an efflux pump that can limit the intestinal absorption of drugs. Therefore, a bidirectional Caco-2 permeability assay is essential to fully characterize its transport properties.

These application notes provide a detailed protocol for conducting a Caco-2 cell permeability assay for BMS-310705, including data interpretation and quality control measures.

## Data Presentation

The primary outputs of the Caco-2 permeability assay are the apparent permeability coefficient (Papp) and the efflux ratio (ER). The Papp value quantifies the rate at which a compound crosses the Caco-2 cell monolayer, while the efflux ratio indicates whether the compound is a substrate of efflux transporters.

Table 1: Apparent Permeability (Papp) and Efflux Ratio of BMS-310705 and Control Compounds

| Compound                                         | Papp<br>(A → B) (10 <sup>-6</sup><br>cm/s) | Papp<br>(B → A) (10 <sup>-6</sup><br>cm/s) | Efflux Ratio<br>(ER)<br>[Papp(B → A)<br>/Papp(A →<br>B)] | Permeability<br>Classification | P-gp<br>Substrate |
|--------------------------------------------------|--------------------------------------------|--------------------------------------------|----------------------------------------------------------|--------------------------------|-------------------|
| BMS-310705                                       | Data not<br>publicly<br>available          | Data not<br>publicly<br>available          | Data not<br>publicly<br>available                        | -                              | Likely            |
| Atenolol (Low<br>Permeability<br>Control)        | < 1.0                                      | < 1.0                                      | ~1.0                                                     | Low                            | No                |
| Propranolol<br>(High<br>Permeability<br>Control) | > 10.0                                     | > 10.0                                     | ~1.0                                                     | High                           | No                |
| Digoxin (P-gp<br>Substrate<br>Control)           | < 1.0                                      | > 2.0                                      | > 2.0                                                    | Low                            | Yes               |

Note: While it has been reported that the permeability of BMS-310705 was evaluated in Caco-2 cells and it is suggested to be a P-glycoprotein substrate, the specific quantitative Papp and efflux ratio values are not publicly available. The table provides expected values for standard control compounds to demonstrate a typical assay outcome.

## Experimental Protocols

This section details the methodology for performing a bidirectional Caco-2 permeability assay for BMS-310705.

## Materials and Reagents

- Caco-2 cells (ATCC HTB-37)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES
- Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4  $\mu$ m pore size)
- BMS-310705
- Atenolol, Propranolol, Digoxin (or other suitable P-gp substrate)
- Lucifer Yellow
- Bovine Serum Albumin (BSA)
- Analytical standards for LC-MS/MS analysis
- Acetonitrile, Formic Acid (LC-MS grade)

## Caco-2 Cell Culture and Monolayer Formation

- Cell Culture: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>. Passage the cells every 3-4 days when they reach 80-90% confluency.
- Seeding on Transwell® Inserts: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10<sup>4</sup> cells/cm<sup>2</sup>.

- Differentiation: Culture the cells for 21-25 days to allow for the formation of a differentiated and polarized monolayer. Change the culture medium every 2-3 days.
- Monolayer Integrity Assessment: Before the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers with TEER values  $> 200 \Omega \cdot \text{cm}^2$  are typically considered suitable for permeability studies. Additionally, perform a Lucifer Yellow permeability assay to confirm the integrity of the tight junctions. The Papp of Lucifer Yellow should be  $< 1.0 \times 10^{-6} \text{ cm/s}$ .

## Bidirectional Transport Assay

- Preparation of Dosing Solutions: Prepare a stock solution of BMS-310705 in DMSO. Further dilute the stock solution in transport buffer (HBSS with 25 mM HEPES, pH 7.4) to the final desired concentration (e.g., 10  $\mu\text{M}$ ). The final DMSO concentration should be  $\leq 1\%$ . Due to the hydrophobic nature of epothilones, it is recommended to include 1% BSA in the basolateral (receiver) compartment to improve solubility and prevent non-specific binding. Prepare dosing solutions for the control compounds in the same manner.
- Apical to Basolateral (A → B) Transport:
  - Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.
  - Add 0.4 mL of the BMS-310705 dosing solution to the apical (donor) compartment.
  - Add 1.2 mL of transport buffer (containing 1% BSA) to the basolateral (receiver) compartment.
  - Incubate the plate at 37°C on an orbital shaker (50 rpm) for the desired time points (e.g., 30, 60, 90, 120 minutes).
  - At each time point, collect a sample (e.g., 200  $\mu\text{L}$ ) from the basolateral compartment and replace it with an equal volume of fresh transport buffer.
  - At the end of the experiment, collect samples from the apical compartment.
- Basolateral to Apical (B → A) Transport:
  - Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.

- Add 1.2 mL of the BMS-310705 dosing solution to the basolateral (donor) compartment.
- Add 0.4 mL of transport buffer to the apical (receiver) compartment.
- Follow the same incubation and sampling procedure as for the A → B transport.
- Sample Analysis: Analyze the concentration of BMS-310705 and control compounds in the collected samples using a validated LC-MS/MS method.

## Data Analysis

- Calculate the Apparent Permeability Coefficient (Papp):  $Papp \text{ (cm/s)} = (dQ/dt) / (A * C_0)$   
Where:
  - $dQ/dt$  is the steady-state flux ( $\mu\text{mol/s}$ ), determined from the slope of the cumulative amount of compound in the receiver compartment versus time.
  - $A$  is the surface area of the Transwell® membrane ( $\text{cm}^2$ ).
  - $C_0$  is the initial concentration of the compound in the donor compartment ( $\mu\text{mol/mL}$ ).
- Calculate the Efflux Ratio (ER):  $ER = Papp \text{ (B → A)} / Papp \text{ (A → B)}$  An efflux ratio greater than 2 is generally considered indicative of active efflux.

## Visualization of Experimental Workflow

The following diagram illustrates the workflow for the bidirectional Caco-2 cell permeability assay.

[Click to download full resolution via product page](#)

Caption: Bidirectional Caco-2 Permeability Assay Workflow.

- To cite this document: BenchChem. [Application Notes and Protocols: BMS-310705 Caco-2 Cell Permeability Assay]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15567596#bms-310705-caco-2-cell-permeability-assay>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)